Cas no 93-09-4 (naphthalene-2-carboxylic acid)

naphthalene-2-carboxylic acid structure
naphthalene-2-carboxylic acid structure
商品名:naphthalene-2-carboxylic acid
CAS番号:93-09-4
MF:C11H8O2
メガワット:172.180023193359
MDL:MFCD00004101
CID:34686
PubChem ID:7123

naphthalene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Naphthoic acid
    • naphthalene-2-carboxylic acid
    • beta-naphthoic acid
    • beta-napthoic acid
    • 2-naphthalenecarboxylic acid
    • 2-carboxynaphthalene
    • 2-maythic acid
    • 2-naphthoic acid (beta)
    • 2-​Naphthoic Acid (2-Naphthalenecarboxylic Acid)
    • 2-napthoic acid
    • 2-Naphthoic acid (8CI)
    • 2-Naphthylcarboxylic acid
    • Isonaphthoic acid
    • NSC 59901
    • β-Naphthalenecarboxylic acid
    • β-Naphthoic acid
    • 4-09-00-02414 (Beilstein Handbook Reference)
    • SCHEMBL98296
    • CHEBI:36106
    • AM80981
    • 2-Naphthoic Acid(2-Naphthalenecarboxylic Acid)
    • Z104475600
    • WLN: L66J CVQ
    • AC-5785
    • FT-0613119
    • NSC-59901
    • InChI=1/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13
    • 2-naphthyl carboxylic acid
    • ne-2-carboxylic acid
    • 2-naphthalene carboxylic acid
    • AKOS000119654
    • EINECS 202-217-8
    • MFCD00004101
    • EN300-19820
    • AI3-16903
    • Q27104331
    • D77680
    • 2-Naphthoic acid, 98%
    • NS00014604
    • 2-Naphthioic acid
    • HY-W007437
    • UNII-QLG01V0W2L
    • BRN 0972039
    • Naphthalene-.beta.-carboxylic acid
    • 2-Naphthoic acid, >=97.0% (GC)
    • 2-Naphtoic acid
    • NSC59901
    • bmse000693
    • 2-?Naphthoic Acid
    • .beta.-Naphthoic acid
    • AE-508/40228340
    • DTXSID1059078
    • Naphthalene-beta-carboxylic acid
    • 2-NAPHTHOIC ACID [MI]
    • FS-3342
    • QLG01V0W2L
    • CHEMBL114648
    • N0025
    • F2191-0108
    • 93-09-4
    • MFCD0004101
    • Q-200310
    • CS-W007437
    • 2-Naphthoicacid
    • 2-Naphthoic acid,99%
    • ?-NAPHTHOIC ACID
    • DB-021408
    • MDL: MFCD00004101
    • インチ: 1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)
    • InChIKey: UOBYKYZJUGYBDK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C2C(C=CC=C2)=CC=1)O
    • BRN: 972039

計算された属性

  • せいみつぶんしりょう: 172.052429g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.3
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 172.052429g/mol
  • 単一同位体質量: 172.052429g/mol
  • 水素結合トポロジー分子極性表面積: 37.3Ų
  • 重原子数: 13
  • 複雑さ: 200
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色シート状又は針状結晶
  • 密度みつど: 1.08
  • ゆうかいてん: 180-185 °C
    185-187 °C (lit.)
  • ふってん: 300 ºC
  • フラッシュポイント: 205 ºC
  • 屈折率: 1.5520 (estimate)
  • PH値: 4.5 (H2O, 20℃)
  • ようかいど: alcohol: soluble
  • すいようせい: <0.5 g/L (20 C)
  • PSA: 37.30000
  • LogP: 2.53800
  • ようかいせい: エーテルやアルコールに溶けやすく、お湯に微溶解します。
  • マーカー: 6382
  • 酸性度係数(pKa): 4.17(at 25℃)
  • FEMA: 2723
  • じょうきあつ: 6.63e-06 mmHg

naphthalene-2-carboxylic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S24/25
  • RTECS番号:QL1050000
  • 危険物標識: Xi
  • TSCA:Yes
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R36/37/38

naphthalene-2-carboxylic acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

naphthalene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19820-0.1g
naphthalene-2-carboxylic acid
93-09-4 95%
0.1g
$19.0 2023-09-16
Chemenu
CM141315-500g
2-naphthoic acid
93-09-4 98%
500g
$76 2024-07-19
ChemScence
CS-W007437-1kg
2-Naphthoic acid
93-09-4 99.87%
1kg
$233.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N95120-500g
2-Naphthoic acid
93-09-4
500g
¥636.0 2021-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046914-1kg
2-Naphthoic acid
93-09-4 98%
1kg
¥1275.00 2024-04-25
Enamine
EN300-19820-0.05g
naphthalene-2-carboxylic acid
93-09-4 95%
0.05g
$19.0 2023-09-16
Life Chemicals
F2191-0108-0.25g
naphthalene-2-carboxylic acid
93-09-4 95%+
0.25g
$18.0 2023-09-06
Life Chemicals
F2191-0108-10g
naphthalene-2-carboxylic acid
93-09-4 95%+
10g
$84.0 2023-09-06
Life Chemicals
F2191-0108-1g
naphthalene-2-carboxylic acid
93-09-4 95%+
1g
$21.0 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
180246-25G
naphthalene-2-carboxylic acid
93-09-4
25g
¥1814.66 2023-12-10

naphthalene-2-carboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: Dimethyl sulfoxide ;  2 - 6 h, rt
1.2 Reagents: Sodium bicarbonate ,  Water Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ;  12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
リファレンス
SO2F2-Mediated One-Pot Synthesis of Aryl Carboxylic Acids and Esters from Phenols through a Pd-Catalyzed Insertion of Carbon Monoxide
Fang, Wan-Yin; Leng, Jing; Qin, Hua-Li, Chemistry - An Asian Journal, 2017, 12(17), 2323-2331

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran ,  Water
1.2 Reagents: Sodium bicarbonate ,  Sodium chloride Catalysts: Platinum Solvents: Water
リファレンス
One-pot oxidation of azomethine compounds into arenecarboxylic acids
Giurg, Miroslaw; Said, Samy B.; Syper, Ludwik; Mlochowski, Jacek, Synthetic Communications, 2001, 31(20), 3151-3159

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite Solvents: Water ;  35 min, 29 °C
リファレンス
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides
Yedage, Subhash L.; Bhanage, Bhalchandra M., Journal of Organic Chemistry, 2017, 82(11), 5769-5781

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Palladium Solvents: Ethanol ;  6 h, 60 °C
リファレンス
Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki-Miyaura Cross-Coupling by One-Pot Synthesis
Du, Fangyu; Zhou, Qifan; Liu, Dongdong; Fang, Ting; Shi, Yajie; et al, Synlett, 2018, 29(6), 779-784

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Acetonitrile ;  12 h, 1 atm, rt
リファレンス
Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Tetramesitylporphyrin Solvents: Acetonitrile ,  Dichloromethane ;  48 h, rt
リファレンス
A new and efficient aerobic oxidation of aldehydes to carboxylic acids with singlet oxygen in the presence of porphyrin sensitizers and visible light
Hajimohammadi, Mahdi; Safari, Nasser; Mofakham, Hamid; Shaabani, Ahmad, Tetrahedron Letters, 2010, 51(31), 4061-4065

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide Catalysts: Perfluorobutyl iodide ;  27 h, rt
リファレンス
Preparation method of carboxylic acid compound under photopromotion
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium (reaction products with diphenylphosphane and polystyrene-poly(ethylene glycol) resin supported) Solvents: Acetonitrile ,  Water ;  58 s, 5 bar, 100 °C
リファレンス
Aqueous Flow Hydroxycarbonylation of Aryl Halides Catalyzed by an Amphiphilic Polymer-Supported Palladium-Diphenylphosphine Catalyst
Osako, Takao; Kaiser, Reinhard; Torii, Kaoru; Uozumi, Yasuhiro, Synlett, 2019, 30(8), 961-966

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  11 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions
Soni, Sonam; Koley, Suvajit; Singh, Maya Shankar, Tetrahedron Letters, 2017, 58(25), 2512-2516

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran ,  Water ;  20 h, reflux
リファレンス
Hydrogen peroxide oxidation of naphthalene derivatives catalyzed by poly(bis-1,2-diphenylene) diselenide
Giurg, M.; Syper, L.; Mlochowski, J., Polish Journal of Chemistry, 2004, 78(2), 231-238

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; Tan, Wen-Yun; Ding, Yuzhen; Chen, Wen ; Zhang, Hongbin, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
[Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation
Wang, Xiao-Yan; Shang, Zhen-Peng; Zha, Gao-Feng; Chen, Xiao-Qing; Bukhari, Syed Nasir Abbas; et al, Tetrahedron Letters, 2016, 57(50), 5628-5631

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
リファレンス
Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids
Paridala, Kumaraswamy; Lu, Sheng-Mei; Wang, Meng-Meng; Li, Can, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ;  rt → 80 °C; 2 h, 80 °C
リファレンス
Method for preparing carboxylic acid by removing benzyl protection from benzyl carboxylate
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  2 h
リファレンス
Clean and selective oxidation of aromatic alcohols using silica-supported Jones' reagent in a pressure-driven flow reactor
Wiles, Charlotte; Watts, Paul; Haswell, Stephen J., Tetrahedron Letters, 2006, 47(30), 5261-5264

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Catalase ,  Galactose oxidase ,  Aldehyde oxidase Solvents: Acetonitrile ,  Water ;  overnight, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem
McKenna, Shane M.; Leimkuhler, Silke; Herter, Susanne; Turner, Nicholas J.; Carnell, Andrew J., Green Chemistry, 2015, 17(6), 3271-3275

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran ,  Water ;  rt; 50 h, 55 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide
Giurg, M.; Brzaszcz, M.; Mlochowski, J., Polish Journal of Chemistry, 2006, 80(3), 417-428

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Perfluorobutyl iodide ;  27 h, rt
リファレンス
Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process
Wang, Rui; Xie, Kai-jun; Fu, Qiang; Wu, Min; Pan, Gao-feng; et al, Organic Letters, 2022, 24(10), 2020-2024

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  25 min, 60 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
リファレンス
Method for preparing aromatic carboxylic acid compound
, China, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Dimethyl sulfide ,  N-Bromosuccinimide ,  4-Hydroxy-2-methoxybenzenemethanol (Polymer supported) Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
リファレンス
Efficient synthesis of benzylic bromides under neutral conditions on solid support
Zoller, T.; Ducep, J.-B.; Hibert, M., Tetrahedron Letters, 2000, 41(51), 9985-9988

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Water Solvents: Dichloromethane ,  1,4-Dioxane
リファレンス
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

naphthalene-2-carboxylic acid Raw materials

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推奨される供給者
Amadis Chemical Company Limited
(CAS:93-09-4)naphthalene-2-carboxylic acid
A844442
清らかである:99%
はかる:1kg
価格 ($):220.0